2-Tert-butyl-4-cyclopropoxybenzonitrile
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Overview
Description
2-Tert-butyl-4-cyclopropoxybenzonitrile is an organic compound with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol It is a derivative of benzonitrile, featuring a tert-butyl group at the 2-position and a cyclopropoxy group at the 4-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-cyclopropoxybenzonitrile typically involves the alkylation of phenol with tert-butyl chloride in the presence of a catalyst such as ferric chloride . The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to introduce the cyclopropoxy group and the nitrile functionality.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient separation techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-4-cyclopropoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups onto the benzene ring .
Scientific Research Applications
2-Tert-butyl-4-cyclopropoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Tert-butyl-4-cyclopropoxybenzonitrile exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the cyclopropoxy group.
2-tert-Butyl-4-methylphenol: Similar but has a methyl group instead of a cyclopropoxy group.
Butylated hydroxyanisole: Contains a tert-butyl group and is used as an antioxidant
Uniqueness
2-Tert-butyl-4-cyclopropoxybenzonitrile is unique due to the presence of both the tert-butyl and cyclopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C14H17NO |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
2-tert-butyl-4-cyclopropyloxybenzonitrile |
InChI |
InChI=1S/C14H17NO/c1-14(2,3)13-8-12(16-11-6-7-11)5-4-10(13)9-15/h4-5,8,11H,6-7H2,1-3H3 |
InChI Key |
XVZLXMHJMGUCOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC2CC2)C#N |
Origin of Product |
United States |
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